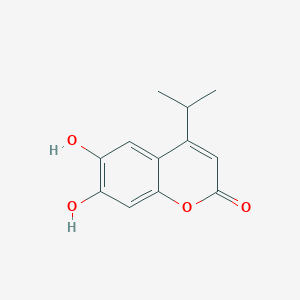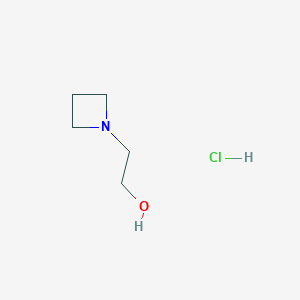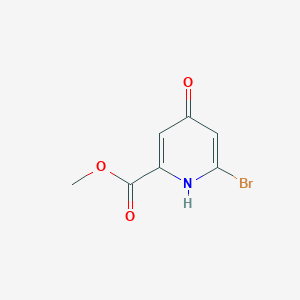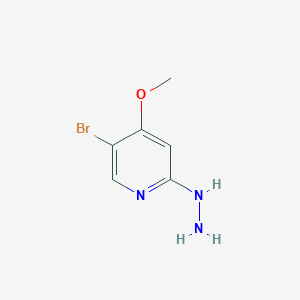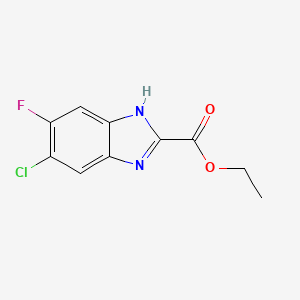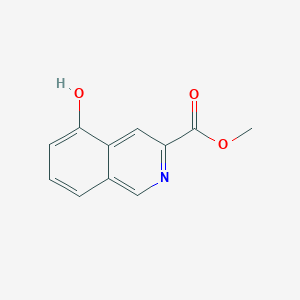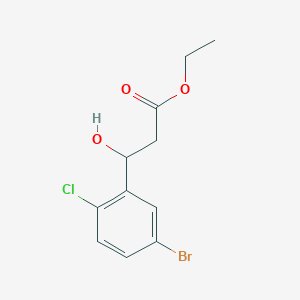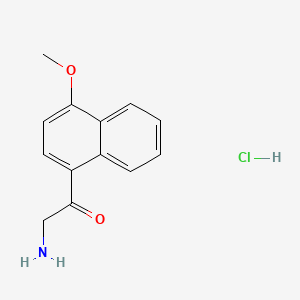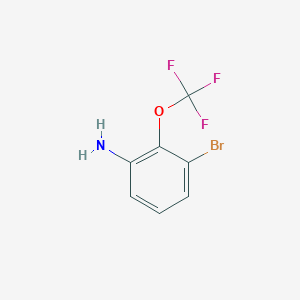
3-Bromo-2-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5BrF3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(trifluoromethoxy)aniline can be achieved through several methods. One common approach involves the bromination of 2-(trifluoromethoxy)aniline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(trifluoromethoxy)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(trifluoromethoxy)aniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. In pharmaceuticals, its mechanism of action would depend on the specific biological target and pathway it interacts with. The trifluoromethoxy group can influence the compound’s reactivity, stability, and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(trifluoromethoxy)aniline: Similar structure but with the bromine atom at the 4-position instead of the 3-position.
2-Bromo-3-(trifluoromethoxy)aniline: Similar structure but with the bromine atom at the 2-position instead of the 3-position.
3-(Trifluoromethoxy)aniline: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
Uniqueness
3-Bromo-2-(trifluoromethoxy)aniline is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the benzene ring. This unique arrangement imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications .
Eigenschaften
Molekularformel |
C7H5BrF3NO |
|---|---|
Molekulargewicht |
256.02 g/mol |
IUPAC-Name |
3-bromo-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2 |
InChI-Schlüssel |
FIXHDRKJGGWPBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


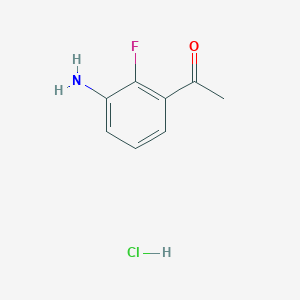
![2-(2-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13671471.png)
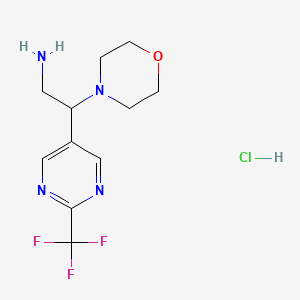
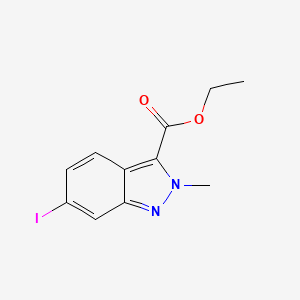
![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
